4-(2-methylpropanoyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
4-(2-methylpropanoyl)-1H-pyrrole-2-carboxylic acid is an organic compound with a unique structure that includes a pyrrole ring substituted with a 2-methylpropanoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylpropanoyl)-1H-pyrrole-2-carboxylic acid typically involves the acylation of a pyrrole derivative. One common method is the Friedel-Crafts acylation, where pyrrole is reacted with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(2-methylpropanoyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid, while reduction may produce 4-(2-methylpropanoyl)-1H-pyrrole-2-methanol.
Scientific Research Applications
4-(2-methylpropanoyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-methylpropanoyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyrrole ring may participate in π-π interactions with aromatic residues in proteins, affecting their conformation and function.
Comparison with Similar Compounds
Similar Compounds
2-methylpropanoyl chloride: Used in the synthesis of various acylated compounds.
Pyrrole-2-carboxylic acid: A precursor in the synthesis of substituted pyrroles.
4-(2-methylpropanoyl)pyrrole: A related compound with similar reactivity.
Uniqueness
4-(2-methylpropanoyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of both a 2-methylpropanoyl group and a carboxylic acid group on the pyrrole ring. This dual functionality allows for diverse chemical reactions and applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
4-(2-methylpropanoyl)-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5(2)8(11)6-3-7(9(12)13)10-4-6/h3-5,10H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKLYMPLUPYUGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CNC(=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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